O-Allyl OO-tert-butylperfumarate
Description
Properties
CAS No. |
52345-51-4 |
|---|---|
Molecular Formula |
C11H16O5 |
Molecular Weight |
228.24 g/mol |
IUPAC Name |
prop-2-enyl (E)-4-tert-butylperoxy-4-oxobut-2-enoate |
InChI |
InChI=1S/C11H16O5/c1-5-8-14-9(12)6-7-10(13)15-16-11(2,3)4/h5-7H,1,8H2,2-4H3/b7-6+ |
InChI Key |
ZPVRKKIWIZMFSM-VOTSOKGWSA-N |
Isomeric SMILES |
CC(C)(C)OOC(=O)/C=C/C(=O)OCC=C |
Canonical SMILES |
CC(C)(C)OOC(=O)C=CC(=O)OCC=C |
Origin of Product |
United States |
Preparation Methods
The synthesis of O-Allyl OO-tert-butylperfumarate typically involves the reaction of allyl alcohol with tert-butyl hydroperoxide under specific conditions. The preparation of tert-butyl hydroperoxide can be carried out by reacting tert-butyl alcohol with hydrogen peroxide in the presence of an acid catalyst . The reaction conditions, such as temperature and solvent, play a crucial role in determining the yield and purity of the final product.
Chemical Reactions Analysis
O-Allyl OO-tert-butylperfumarate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include acids, bases, and transition metal catalysts. For example, the compound can undergo deallylation in the presence of a nickel-hydride precatalyst and a Brønsted acid, leading to the formation of hydrolysis products . The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
O-Allyl OO-tert-butylperfumarate has several applications in scientific research. In chemistry, it is used as a reagent in organic synthesis, particularly in the preparation of allyl ethers and esters . In biology, it has been studied for its potential use in DNA sequencing as a reversible terminator for pyrosequencing . In medicine, the compound’s derivatives have been explored for their potential therapeutic effects, including their ability to mitigate oxidative stress and inflammation . In industry, it is used in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of O-Allyl OO-tert-butylperfumarate involves its ability to undergo nucleophilic substitution reactions. The compound’s allyl group can be displaced by nucleophiles, leading to the formation of new chemical bonds. This process is facilitated by the presence of a leaving group, which can be protonated under acidic conditions . The molecular targets and pathways involved in these reactions depend on the specific nucleophiles and reaction conditions used.
Comparison with Similar Compounds
Key Properties:
- Boiling Point: Reported as 623.69 K (350.54°C) in one source , while another lists a significantly higher value of 2298.11 K (2024.96°C), likely due to discrepancies in measurement methodologies or data entry errors .
- Molecular Weight : Estimated at ~623.69 g/mol based on structural analysis .
Comparison with Structurally Similar Compounds
The following table compares O-Allyl OO-tert-butylperfumarate with compounds of analogous molecular weights or functional groups, as identified in available datasets:
| Compound Name | CAS Number | Boiling Point (K) | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|---|
| This compound | 52345-51-4 | 623.69 / 2298.11* | 623.69 | Allyl, tert-butyl, fumarate |
| Dimethyl palmitamine | 112-69-6 | 623.68 | 269.51 | Methyl, amine |
| Methyl 10-hydroxy-8-decenoate | 94-580-4 | 623.71 | 214.29 | Methyl ester, hydroxyl, alkene |
| (4-isothiocyanatobutyl)benzene | 61499-10-3 | 623.71 | 205.31 | Isothiocyanate, benzene |
| 2,4-Difluorobenzoic acid ester | 58-765-9 | 2298.11 | 397.61 | Fluorine, benzoate |
*Discrepancy noted between sources .
Structural and Functional Insights:
- Reactivity: The allyl group in this compound enables participation in radical polymerization, unlike dimethyl palmitamine or methyl 10-hydroxy-8-decenoate, which lack unsaturated bonds .
- Thermal Stability : The tert-butyl group may grant higher thermal resistance compared to compounds like methyl esters or isothiocyanates .
- Bioactivity: Fumarate esters are associated with antibacterial properties in perfumery applications, as noted in studies on structurally related alkyl benzoates .
Research Findings and Implications
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for characterizing the purity and structural integrity of O-Allyl OO-tert-butylperfumarate?
- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy are primary techniques. GC-MS can quantify volatile impurities, while ¹H/¹³C NMR confirms structural features like allyl and tert-butyl groups. For reproducibility, calibrate instruments using certified reference standards and validate results against synthetic intermediates. Cross-referencing spectral libraries (e.g., NIST Chemistry WebBook) enhances accuracy .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Prioritize ventilation (fume hoods), nitrile gloves (12–15 mil thickness for >4-hour protection), and lab coats. In case of spills, use inert adsorbents (e.g., silica gel) and avoid aqueous cleanup to prevent hydrolysis. Acute toxicity data from structurally similar esters (e.g., alkyl benzoates) suggest limiting inhalation exposure via NIOSH-approved respirators in high-concentration scenarios .
Q. How should researchers design stability studies for this compound under standard storage conditions?
- Methodological Answer : Conduct accelerated degradation studies at elevated temperatures (e.g., 40°C, 75% RH) over 4–12 weeks, monitoring via HPLC-UV. Compare results to room-temperature controls. Track ester hydrolysis by quantifying fumaric acid derivatives. Document pH shifts in solvent systems, as acidic/basic conditions may catalyze degradation .
Advanced Research Questions
Q. How can contradictory data on the thermal stability of this compound be resolved?
- Methodological Answer : Replicate conflicting studies under identical conditions (e.g., heating rate, atmosphere). Use differential scanning calorimetry (DSC) to identify decomposition exotherms and thermogravimetric analysis (TGA) to quantify mass loss. Discrepancies may arise from trace catalysts (e.g., residual acids) or oxygen exposure; inert-atmosphere experiments (N₂/Ar) clarify these effects .
Q. What advanced strategies are effective for elucidating the environmental degradation pathways of this compound?
- Methodological Answer : Employ high-resolution LC-QTOF-MS to identify transformation products in simulated aquatic systems. Compare degradation kinetics in UV-light-exposed vs. dark conditions. Use isotopic labeling (e.g., ¹⁸O-water) to trace hydrolysis mechanisms. Ecological risk assessments should align with OECD Test Guidelines 308/309, considering bioaccumulation potential in aquatic organisms .
Q. How can computational modeling predict the reactivity of this compound in radical polymerization systems?
- Methodological Answer : Apply density functional theory (DFT) to calculate bond dissociation energies (BDEs) of the allyl and tert-butylperoxy groups. Compare with experimental EPR data to validate radical initiation efficiency. Parameterize kinetic models (e.g., Arrhenius equations) using DSC-derived activation energies. Cross-validate with real-time FTIR monitoring of polymerization exotherms .
Data Contradiction and Validation
Q. What systematic approaches address inconsistencies in reported toxicity profiles of this compound?
- Methodological Answer : Harmonize test protocols (e.g., OECD 423 for acute oral toxicity) across labs. Use in vitro assays (e.g., HepG2 cell viability) to screen hepatotoxicity, correlating results with in vivo rodent studies. Meta-analyses should account for batch purity variations (≥95% vs. <90%) and solvent choice (DMSO vs. saline), which influence bioavailability .
Tables for Key Properties
| Property | Value/Description | Reference |
|---|---|---|
| Boiling Point (estimated) | 137–150°C (analogous to tert-butyl esters) | |
| Recommended Glove Material | Nitrile (12–15 mil) | |
| GC-MS Retention Index | ~1,250 (DB-5 column) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
